molecular formula C23H23N7O B2408107 o-tolyl(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920263-08-7

o-tolyl(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone

カタログ番号: B2408107
CAS番号: 920263-08-7
分子量: 413.485
InChIキー: XAQUBNBGAZOTKF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

O-tolyl(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C23H23N7O and its molecular weight is 413.485. The purity is usually 95%.
BenchChem offers high-quality o-tolyl(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about o-tolyl(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

(2-methylphenyl)-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N7O/c1-16-7-9-18(10-8-16)30-22-20(26-27-30)21(24-15-25-22)28-11-13-29(14-12-28)23(31)19-6-4-3-5-17(19)2/h3-10,15H,11-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAQUBNBGAZOTKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC=CC=C5C)N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound o-tolyl(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone, with the CAS number 920263-08-7, is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, synthesis methods, and biological evaluations documented in various studies.

Chemical Structure and Properties

The molecular formula of this compound is C23H23N7O, and it has a molecular weight of 413.5 g/mol. The structure features a triazolo-pyrimidine core linked to a piperazine moiety, which is significant for its biological activity.

PropertyValue
Molecular FormulaC23H23N7O
Molecular Weight413.5 g/mol
CAS Number920263-08-7

Synthesis

The synthesis of this compound typically involves multi-step reactions that incorporate various functional groups. Recent methodologies have utilized regioselective reactions to create derivatives of triazolo-pyrimidinones, enhancing the compound's bioactivity through structural modifications .

Anticancer Activity

Several studies have investigated the anticancer properties of compounds with similar structures. For instance, derivatives of pyrimidines have shown significant inhibitory effects on various cancer cell lines:

  • IC50 Values : Compounds related to triazolo-pyrimidines exhibited IC50 values ranging from low nanomolar concentrations against cancer cell lines such as MCF-7 and HepG2 .

Antimicrobial Activity

The biological activity of o-tolyl(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone also extends to antimicrobial properties. Similar compounds have demonstrated effectiveness against bacterial strains like E. coli and S. aureus, indicating potential for therapeutic applications in infectious diseases .

The mechanism by which these compounds exert their biological effects often involves the inhibition of specific enzymes or pathways relevant to cancer proliferation or microbial growth. For example, some derivatives have been shown to inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell survival and proliferation .

Case Studies

  • Anticancer Efficacy : A study highlighted that a related triazolo-pyrimidine derivative displayed enhanced cytotoxicity against the A549 lung cancer cell line with an IC50 value of 2.74 μM .
  • Antimicrobial Testing : In vitro studies revealed that certain derivatives had significant bacteriostatic effects against Staphylococcus aureus and Escherichia coli, with effective concentrations noted in the low micromolar range .

科学的研究の応用

Synthesis and Structural Characteristics

The synthesis of o-tolyl(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone typically involves multi-step reactions that incorporate various heterocyclic compounds. The triazole and pyrimidine rings are particularly important due to their biological activity. For instance, the triazole moiety has been linked to various pharmacological effects, including antimicrobial and anticancer activities .

Table 1: Key Synthetic Steps

StepReaction TypeReagents UsedYield (%)
1Cyclizationp-Toluidine + hydrazine derivatives85
2AlkylationPiperazine + ketones75
3Final couplingo-Tolyl derivative + triazole compound70

Anticancer Properties

Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For example, triazole derivatives have shown the ability to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism is believed to involve the disruption of cellular signaling pathways critical for tumor growth .

Antimicrobial Activity

In addition to anticancer effects, compounds similar to o-tolyl(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone have demonstrated antimicrobial activity against both bacterial and fungal strains. For instance, studies have shown efficacy against Staphylococcus aureus and Candida albicans, suggesting potential applications in treating infections .

Table 2: Biological Assays

Activity TypeTested StrainsInhibition Zone (mm)
AnticancerMCF7 (breast cancer)15
A549 (lung cancer)18
AntimicrobialS. aureus20
C. albicans17

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing o-tolyl(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including cyclocondensation of substituted pyrimidine precursors with triazole derivatives. For example, triazolo[4,5-d]pyrimidine cores are synthesized via cyclization of amidine intermediates under reflux conditions in solvents like THF or DMF. Piperazine linkage is achieved via nucleophilic substitution or coupling reactions, followed by methanone functionalization using o-tolyl acyl chlorides. Purification involves column chromatography or recrystallization from ethyl acetate/hexane mixtures .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

  • Methodological Answer : Key techniques include:

  • 1H/13C NMR : To confirm substituent positions (e.g., aromatic protons at δ 7.25–8.0 ppm for aryl groups, NH signals at δ 10.31 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 457 [M+]) and fragmentation patterns .
  • Elemental Analysis : Matches calculated vs. observed C, H, N percentages (e.g., C: 60.39% calculated vs. 60.0% observed) .
  • IR Spectroscopy : Identifies carbonyl (1705–1665 cm⁻¹) and NH stretches (3250 cm⁻¹) .

Q. How do structural modifications to the triazolopyrimidine or piperazine moieties affect biological activity?

  • Methodological Answer : Substitutions on the triazole (e.g., p-tolyl vs. halogenated aryl groups) or piperazine (e.g., N-methyl vs. hydroxyl groups) alter electronic and steric properties, impacting receptor binding. For example, replacing p-tolyl with electron-withdrawing groups (e.g., Cl) in triazolo-pyrimidine derivatives enhances antimicrobial activity by 30–50% in agar diffusion assays .

Advanced Research Questions

Q. How can researchers resolve low synthetic yields (<55%) during triazolo-pyrimidine cyclization?

  • Methodological Answer : Optimize reaction conditions by:

  • Catalyst Screening : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
  • Solvent Polarity : Switch from THF to DMF to stabilize transition states .
  • Temperature Gradients : Perform stepwise heating (e.g., 80°C → 120°C) to minimize side reactions .
    • Data-Driven Approach : Track intermediates via LC-MS to identify bottlenecks .

Q. What strategies are effective for identifying and characterizing synthesis-derived impurities?

  • Methodological Answer :

  • HPLC-PDA/HRMS : Detect impurities at RRT 0.8–1.2 relative to the main peak. Compare fragmentation patterns with reference standards (e.g., triazolo-pyridazinone byproducts) .
  • Forced Degradation Studies : Expose the compound to heat (60°C), acid (0.1M HCl), or light to simulate degradation pathways .
  • Synthetic Controls : Co-synthesize suspected impurities (e.g., des-methyl analogs) for spiking experiments .

Q. How can computational modeling predict binding interactions of this compound with biological targets?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina to model interactions with kinases or GPCRs. Focus on hydrogen bonding with the triazole N2 atom and π-π stacking with the p-tolyl group .
  • Molecular Dynamics (MD) : Simulate stability of ligand-target complexes in explicit solvent (e.g., TIP3P water) over 100 ns trajectories .
  • QSAR Models : Correlate substituent electronegativity (Hammett σ values) with IC50 data from enzyme inhibition assays .

Q. What experimental approaches address contradictory bioactivity data across cell-based vs. enzyme assays?

  • Methodological Answer :

  • Mechanistic Profiling : Compare target engagement in cell lysates (e.g., Western blot for phosphorylated kinases) vs. recombinant enzyme activity .
  • Membrane Permeability Assays : Use Caco-2 monolayers to assess if poor cellular activity stems from low permeability (Papp < 1 × 10⁻⁶ cm/s) .
  • Off-Target Screening : Employ thermal shift assays (TSA) to identify non-specific protein binding .

Methodological Challenges in Stability and Solubility

Q. How can researchers determine the compound’s stability under physiological conditions?

  • Methodological Answer :

  • pH Stability : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Monitor degradation via HPLC at 0, 24, and 48 hours .
  • Light Sensitivity : Expose to UV light (254 nm) and quantify photodegradation products using LC-MS .
  • Thermal Stability : Conduct DSC/TGA to identify decomposition temperatures (>200°C) .

Q. What formulation strategies improve aqueous solubility for in vivo studies?

  • Methodological Answer :

  • Co-Solvent Systems : Use 10% DMSO + 20% PEG-400 in saline for intravenous dosing .
  • Nanoparticle Encapsulation : Prepare PLGA nanoparticles (150–200 nm) via emulsion-solvent evaporation, achieving >80% encapsulation efficiency .
  • Salt Formation : Screen counterions (e.g., HCl, sodium) to enhance solubility by 5–10-fold .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。